2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole

Beschreibung

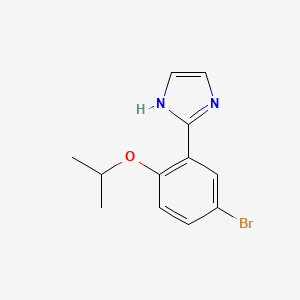

2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole is a brominated imidazole derivative featuring a substituted phenyl ring. The core structure comprises a five-membered imidazole ring with a nitrogen-containing heterocycle, substituted at the 2-position with a 5-bromo-2-isopropoxyphenyl group.

- Molecular features: The bromine atom at the 5-position of the phenyl ring enhances lipophilicity and may influence electronic interactions. The isopropoxy group (–OCH(CH₃)₂) contributes steric bulk and modulates solubility.

- Synthetic routes: Likely synthesized via condensation of 5-bromo-2-isopropoxybenzaldehyde with an imidazole precursor, followed by cyclization under acidic or catalytic conditions .

Eigenschaften

Molekularformel |

C12H13BrN2O |

|---|---|

Molekulargewicht |

281.15 g/mol |

IUPAC-Name |

2-(5-bromo-2-propan-2-yloxyphenyl)-1H-imidazole |

InChI |

InChI=1S/C12H13BrN2O/c1-8(2)16-11-4-3-9(13)7-10(11)12-14-5-6-15-12/h3-8H,1-2H3,(H,14,15) |

InChI-Schlüssel |

LYLCGHHODUFKAF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC1=C(C=C(C=C1)Br)C2=NC=CN2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole typically involves the following steps:

Bromination: The starting material, 2-isopropoxyphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Imidazole Formation: The brominated intermediate is then reacted with imidazole under basic conditions. Common bases used include potassium carbonate or sodium hydride. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common to optimize the synthesis process.

Analyse Chemischer Reaktionen

Reaktionstypen

2-(5-Brom-2-isopropoxyphenyl)-1H-imidazol kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Bromatom kann durch andere Nukleophile wie Amine, Thiole oder Alkoxide substituiert werden.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Kupplungsreaktionen: Sie kann an Kupplungsreaktionen wie Suzuki- oder Heck-Reaktionen teilnehmen, um komplexere Moleküle zu bilden.

Häufige Reagenzien und Bedingungen

Substitution: Nukleophile wie Natriumazid oder Kaliumthiolat in Lösungsmitteln wie Ethanol oder Acetonitril.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Substitution mit einem Amin zu einem Aminderivat führen, während Kupplungsreaktionen zu Biarylverbindungen führen können.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-(5-Brom-2-isopropoxyphenyl)-1H-imidazol beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Das Bromatom und der Imidazolring spielen eine entscheidende Rolle bei der Bindung an aktive Stellen von Enzymen oder Rezeptoren und modulieren deren Aktivität. Diese Wechselwirkung kann je nach Zielstruktur zu einer Hemmung oder Aktivierung von biologischen Signalwegen führen.

Wirkmechanismus

The mechanism of action of 2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares structural analogs, emphasizing substituent effects on physicochemical properties and applications:

Structural and Functional Insights:

Substituent Effects on Lipophilicity: The isopropoxy group in the target compound increases lipophilicity (logP ~3.5–4.0) compared to propoxy (logP ~3.0) or methoxy analogs, enhancing membrane permeability .

Synthetic Complexity :

- Benzimidazole derivatives (e.g., ) require multi-step synthesis, including cyclization of o-phenylenediamine precursors, whereas simpler imidazoles (e.g., ) are accessible via direct alkylation .

Biological Activity Trends :

- Benzimidazoles (e.g., ) are prevalent in antiparasitic and anticancer agents due to their planar structure and DNA interaction.

- Fluorinated analogs (e.g., ) exhibit improved pharmacokinetics, as seen in kinase inhibitors like PD169316 and SB202190 .

Thermal and Spectral Properties :

Biologische Aktivität

2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves two main steps:

- Bromination : The precursor, 2-isopropoxyphenyl, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

- Imidazole Formation : The brominated intermediate is reacted with imidazole under basic conditions, often using potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly in relation to its potential as a pharmacophore for drug development.

Antileishmanial Activity

Research has indicated that compounds containing imidazole rings exhibit significant antileishmanial activity. For instance, a derivative similar to this compound demonstrated an IC50 value of 0.53 μM against Leishmania donovani intracellular amastigotes. In murine models, this compound resulted in a modest reduction in liver parasitemia, showcasing its potential for treating leishmaniasis .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The bromine atom and the imidazole ring are crucial for binding to active sites on enzymes or receptors, leading to modulation of biological pathways. This can result in either inhibition or activation depending on the target.

Structure-Activity Relationship (SAR)

The unique structure of this compound, particularly the presence of the isopropoxy group, influences its lipophilicity and biological activity. Comparative studies with similar compounds have shown that variations in substituents can significantly alter potency and selectivity against various biological targets .

Comparison with Similar Compounds

| Compound Name | Biological Activity | IC50 Value (μM) |

|---|---|---|

| 2-(5-Bromo-2-methoxyphenyl)-1H-imidazole | Antileishmanial | Not specified |

| 2-(5-Chloro-2-isopropoxyphenyl)-1H-imidazole | Antileishmanial | Not specified |

| 2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole | Antileishmanial | Not specified |

| Compound 24c | Antileishmanial | 0.53 |

Case Studies

Several studies have highlighted the efficacy of imidazole-containing compounds in treating parasitic infections:

- A study demonstrated that increasing the length of alkyl chains in imidazole derivatives improved antileishmanial potency while also affecting toxicity against mammalian cells .

- Another investigation showed that compounds with imidazole groups were more potent than their triazole counterparts against intracellular L. donovani, indicating the significance of structural features in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.